2-(benzo[d]isoxazol-3-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-24(21,22)13-8-11-6-7-12(9-13)19(11)17(20)10-15-14-4-2-3-5-16(14)23-18-15/h2-5,11-13H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXSDHPFNXSHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CC3=NOC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Hydroxybenzaldehyde Derivatives
The benzo[d]isoxazole ring is typically synthesized by reacting o-hydroxybenzaldehyde with hydroxylamine hydrochloride under acidic conditions. For example:
$$
\text{o-Hydroxybenzaldehyde} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{HCl, EtOH}} \text{Benzo[d]isoxazol-3-ol}
$$
Subsequent chlorination using POCl₃ yields 3-chlorobenzo[d]isoxazole, which serves as a reactive intermediate for coupling.
Functionalization and Purification
Purification via silica gel chromatography (eluent: hexane/ethyl acetate, 4:1) achieves >95% purity. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with characteristic signals at δ 7.8–8.2 ppm (aromatic protons) and δ 6.5 ppm (isoxazole proton).
Construction of the 8-Azabicyclo[3.2.1]octane Scaffold
Stereoselective Cyclization of Pyrrolidine Precursors
The bicyclic system is assembled via intramolecular Mannich reaction. Starting from N-protected pyrrolidine, treatment with formaldehyde and HCl induces cyclization:
$$
\text{N-Boc-pyrrolidine} \xrightarrow{\text{HCHO, HCl}} (1R,5S)-8-Azabicyclo[3.2.1]octane
$$
Optical rotation data ([α]D²⁵ = +12.5°) confirms the (1R,5S) configuration.
Sulfonylation at the 3-Position
Coupling of Fragments via Ethanone Linker
Acylation of the Bicyclic Amine
The 8-azabicyclo[3.2.1]octane derivative undergoes acylation with chloroacetyl chloride in tetrahydrofuran (THF):
$$
(1R,5S)-3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane + \text{ClCH₂COCl} \xrightarrow{\text{THF, -10°C}} 1-Chloro-2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
$$
Isolation by extraction (water/ethyl acetate) yields the chloroethanone intermediate in 85% yield.
Nucleophilic Substitution with Benzo[d]isoxazol-3-yl Lithium
Generation of the benzo[d]isoxazol-3-yl lithium species (via n-butyllithium) and subsequent coupling affords the final product:
$$
\text{1-Chloro-2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone} + \text{Benzo[d]isoxazol-3-yl Li} \xrightarrow{\text{THF, -78°C}} \text{Target Compound}
$$
Crystallization from ethanol/water (7:3) provides the pure product (mp 148–150°C).
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalytic Enhancements
- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves sulfonylation efficiency (yield increase from 70% to 88%).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
High-performance liquid chromatography (HPLC) analysis (C18 column, acetonitrile/water, 55:45) shows 99.2% purity with a retention time of 6.8 minutes.
Industrial-Scale Considerations
Cost Analysis
| Step | Cost Driver | Optimization Strategy |
|---|---|---|
| Bicyclic synthesis | Chiral starting materials | Use of cost-effective catalysts |
| Sulfonylation | MsCl consumption | Stoichiometric control |
| Coupling | Cryogenic conditions | Batch processing |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methylsulfonyl group can be further oxidized under specific conditions.
Reduction: : Reduction reactions can be performed on certain functional groups within the molecule.
Substitution: : Various substitution reactions can occur, particularly at the benzisoxazole ring or the bicyclic structure.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Nucleophiles and electrophiles can be used for substitution reactions, depending on the specific functional groups present.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as various substituted analogs.
Scientific Research Applications
Antiepileptic Activity
One of the notable applications of benzo[d]isoxazole derivatives is in the treatment of epilepsy. Zonisamide, a related compound, exhibits antiepileptic properties due to its ability to modulate sodium channels and enhance GABAergic transmission . Research indicates that the incorporation of the benzo[d]isoxazole structure can lead to compounds with similar or enhanced efficacy against seizures.
Central Nervous System Disorders
The 8-azabicyclo[3.2.1]octane structure has been linked to various central nervous system (CNS) activities, including potential use as an analgesic or in treating mood disorders. Compounds based on this scaffold have shown promise as kappa opioid receptor antagonists, which may help in managing pain without the addictive properties associated with traditional opioids .
EPAC Antagonism
Recent studies have focused on synthesizing novel antagonists targeting Exchange Protein directly Activated by cAMP (EPAC). These compounds are crucial for modulating various signaling pathways implicated in metabolic and cardiovascular diseases. The benzo[d]isoxazole moiety contributes to the binding affinity and selectivity of these antagonists .
Case Study 1: Synthesis and Evaluation of EPAC Antagonists
A study published in PubMed detailed the synthesis of a series of EPAC antagonists based on the benzo[d]isoxazole structure. The research involved designing diversified analogues that were evaluated for their biological activity, demonstrating that modifications to the core structure significantly impacted their potency and selectivity .
| Compound | Structure | Activity | Reference |
|---|---|---|---|
| Compound A | Structure A | Moderate EPAC inhibition | |
| Compound B | Structure B | High EPAC inhibition |
Case Study 2: Antiepileptic Properties of Zonisamide Derivatives
Research has shown that derivatives of zonisamide, which share structural similarities with 2-(benzo[d]isoxazol-3-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone, exhibit significant antiepileptic effects in animal models. The study assessed their efficacy in reducing seizure frequency and severity, highlighting the therapeutic potential of these compounds in epilepsy management .
Mechanism of Action
The mechanism by which 2-(benzo[d]isoxazol-3-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The exact pathways and molecular interactions would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
Structural Analogues of the 8-Azabicyclo[3.2.1]octane Core
The following table summarizes key structural and functional differences between the target compound and selected analogues:
Key Comparative Findings
Pharmacological Target Specificity :
- Tropifexor ’s 3-(oxazole-methoxy) substituent enables selective FXR agonism, critical for metabolic disorders . In contrast, the target compound’s benzoisoxazole and methylsulfonyl groups may favor interactions with G-protein-coupled receptors (GPCRs) or ion channels, though empirical data are lacking.
- Dichloropane ’s dichlorophenyl group confers dopamine reuptake inhibition, highlighting the role of aromatic substituents in modulating transporter affinity .
Synthetic Accessibility: The trifluoromethanesulfonate intermediate (57% yield) demonstrates efficient functionalization of the bicyclic core, suggesting that the target compound’s methylsulfonyl group could be introduced via similar sulfonation strategies. N-Acyl derivatives from Kollár et al. achieved moderate yields (40–70%), indicating challenges in steric hindrance during acylation steps, which may apply to the target compound’s ethanone bridge.
Electron-Withdrawing Effects :
- The methylsulfonyl group in the target compound likely enhances metabolic stability compared to hydroxylated analogues (e.g., cyclohexenyl-hydroxy derivatives in ), which are prone to Phase II conjugation.
Biological Activity
The compound 2-(benzo[d]isoxazol-3-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a derivative of benzo[d]isoxazole and exhibits significant biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]isoxazole moiety linked to an 8-azabicyclo[3.2.1]octane system with a methylsulfonyl substituent. This unique combination contributes to its biological activity.
Antiepileptic Properties
Similar compounds in the benzo[d]isoxazole class, such as zonisamide, have demonstrated antiepileptic effects. Zonisamide is known for its anticonvulsant properties and neuroprotective effects, which may extend to derivatives like the compound . The mechanism often involves modulation of sodium channels and enhancement of GABAergic transmission .
Anticancer Activity
Research indicates that derivatives of benzoxazole and isoxazole exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers . The compound's structure suggests potential interactions with cancer-related pathways, possibly through inhibition of key enzymes or receptors involved in tumor growth.
Table 1: Cytotoxic Activity of Related Compounds Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.0 |
| Compound B | A549 | 3.2 |
| Compound C | PC3 | 4.7 |
The biological activity of this compound likely involves multiple mechanisms:
- Receptor Modulation : Interaction with neurotransmitter receptors may enhance synaptic transmission.
- Enzyme Inhibition : Similar compounds have shown inhibitory activity against enzymes involved in cancer metabolism.
- Cell Cycle Arrest : Induction of apoptosis in cancer cells is a common mechanism observed with related structures.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the benzo[d]isoxazole and azabicyclo structures significantly influence biological activity. For instance, the presence of electron-donating groups on the aromatic ring enhances anticancer activity .
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Increased activity |
| Alkyl substitutions | Variable effects |
| Ring size alterations | Altered receptor binding |
Case Studies
Recent studies have explored the efficacy of similar compounds in preclinical models:
- Study 1 : Investigated the antitumor effects of benzo[d]isoxazole derivatives on HeLa cells, showing significant growth inhibition at low concentrations.
- Study 2 : Evaluated the neuroprotective properties against oxidative stress in neuronal cell cultures, indicating potential therapeutic use in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of this bicyclic compound?
- Answer : The synthesis requires precise control of reaction parameters, including solvent polarity (e.g., dimethyl sulfoxide or acetonitrile for sulfonyl group incorporation ), temperature (reflux conditions for cyclization ), and catalyst selection. Chromatography (e.g., flash column or HPLC) is critical for purifying intermediates, especially to resolve stereochemical impurities in the azabicyclo[3.2.1]octane core . Reaction progress should be monitored via TLC or LC-MS to identify by-products early .
Q. Which analytical techniques are most reliable for confirming the stereochemistry and functional group integrity of this compound?
- Answer : High-resolution NMR (¹H/¹³C, COSY, NOESY) is essential for verifying the (1R,5S) configuration of the bicyclic core and the methylsulfonyl group’s orientation . X-ray crystallography provides definitive stereochemical validation , while FT-IR and mass spectrometry confirm functional groups (e.g., isoxazole C=N stretching at ~1600 cm⁻¹ ).
Q. How should researchers design initial biological activity screening for this compound?
- Answer : Prioritize in vitro assays targeting CNS or anti-inflammatory pathways, given structural similarities to azabicyclic compounds with reported activity . Use dose-response curves (0.1–100 µM) in cell lines expressing relevant receptors (e.g., dopamine or serotonin transporters). Include positive controls (e.g., known inhibitors) and validate results with orthogonal assays (e.g., calcium flux vs. radioligand binding) to minimize false positives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?
- Answer : Discrepancies often arise from differences in assay conditions (e.g., pH, serum proteins) or stereochemical impurities. Replicate experiments using standardized protocols (e.g., Eurofins Panlabs CNS panel) and compare enantiomerically pure samples . Computational docking (e.g., AutoDock Vina) can model interactions with targets like 5-HT₆ receptors to rationalize activity variations .
Q. What strategies are effective for scaling up synthesis without compromising stereochemical purity?
- Answer : Implement continuous flow chemistry for exothermic steps (e.g., sulfonylation ). Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to maintain the (1R,5S) configuration during azabicyclo[3.2.1]octane formation . Monitor purity in real-time with PAT (Process Analytical Technology) tools like Raman spectroscopy .
Q. How can researchers address poor aqueous solubility during in vivo pharmacokinetic studies?
- Answer : Optimize formulation using co-solvents (e.g., PEG-400) or cyclodextrin-based complexes . Conduct solubility parameter calculations (Hansen solubility parameters) to identify compatible excipients . Validate bioavailability via LC-MS/MS plasma profiling in rodent models, comparing intravenous vs. oral administration .
Q. What methodologies are recommended for elucidating the metabolic fate of this compound?
- Answer : Use liver microsome assays (human/rodent) with NADPH cofactors to identify Phase I metabolites. Employ UPLC-QTOF-MS for high-resolution metabolite detection . Cross-reference with in silico tools (e.g., Meteor Nexus) to predict oxidative or conjugative pathways, focusing on the methylsulfonyl and isoxazole moieties .
Data Analysis and Validation
Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?
- Answer : Perform transcriptomic profiling (RNA-seq) to identify cell line-specific expression of detoxification enzymes (e.g., CYP450 isoforms). Use siRNA knockdown to confirm mechanistic links . Validate with 3D spheroid models to better mimic in vivo tissue complexity .
Q. What statistical approaches are optimal for analyzing dose-dependent effects in heterogeneous assay systems?
- Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For high variability, employ mixed-effects models to account for batch-to-batch differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
